2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Description
Properties
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQSKFWEGPKVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Whitepaper: Structural Causality and Synthetic Utility of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol in Agrochemical Design
Executive Summary & Pharmacophore Architecture
In the landscape of modern agrochemical and pharmaceutical development, the strategic fluorination of heterocycles is a cornerstone of drug design. 2-Amino-6-(trifluoromethyl)pyridine-3-methanol serves as a highly specialized, polyfunctional intermediate. As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the profound electronic push-pull dynamics at play.
The core features a strongly electron-withdrawing trifluoromethyl (
Quantitative Chemical Profiling
To facilitate process scaling and hazard assessment, the core quantitative properties of the molecule and its immediate precursor are established below.
| Property | Value & Structural Implication |
| Systematic Name | [2-Amino-6-(trifluoromethyl)pyridin-3-yl]methanol |
| Molecular Formula | |
| Molar Mass | 206.14 g/mol |
| H-Bond Profile | 3 Donors (Amine, Hydroxyl); 4 Acceptors (Pyridine N, F, O) |
| Lipophilicity (predicted) | High; driven by the C-6 |
| Key Precursor CAS | 34486-24-3 (2-Amino-6-(trifluoromethyl)pyridine) |
Targeted Transformation: The Selective Oxidation Pathway
A critical juncture in utilizing this molecule is the oxidation of its primary alcohol to a carboxaldehyde. This creates an electrophilic hub for subsequent cyclization or cross-coupling reactions. However, standard harsh oxidants (like Jones Reagent or
According to established protocols in European patent filings for herbicidal compounds , optimal conversion is achieved using active Manganese Dioxide (
Caption: Synthetic oxidation workflow from pyridine methanol to herbicidal precursors.
Self-Validating Experimental Protocol: Oxidation
To ensure high fidelity and reproducibility, this protocol integrates real-time self-validation loops, moving away from "blind" synthesis toward causality-driven execution.
Step 1: Substrate Solubilization
-
Action: Dissolve 0.190 g of 2-amino-6-(trifluoromethyl)pyridine-3-methanol in 10 mL of anhydrous chloroform (
). -
Causality: Chloroform provides a highly polar yet non-nucleophilic environment. It fully solubilizes the fluorinated pyridine core without competing for the active binding sites on the
solid lattice.
Step 2: Oxidant Addition
-
Action: Add 0.348 g of activated Manganese Dioxide (
) to the solution. -
Causality: Using a vast stoichiometric excess of
is required because the reaction occurs entirely at the solid-liquid interface. The active sites are consumed quickly; excess ensures complete driving force without increasing reaction temperature.
Step 3: Kinetic Agitation & In-Process Validation
-
Action: Stir the heterogeneous mixture at ambient temperature (20-25°C) for 3 hours.
-
Self-Validation (TLC): Monitor via Thin-Layer Chromatography (Hexane/EtOAc 1:1). The protocol is validated to move forward only when the polar starting material spot (
) is completely exhausted and replaced by a higher-running product spot ( ).
Step 4: Product Isolation & Quality Control
-
Action: Filter the insoluble manganese salts through a Celite pad. Wash the filter cake thoroughly with ethyl acetate to recover any adsorbed product. Evaporate the combined filtrate under reduced pressure to yield a colorless solid.
-
Self-Validation (NMR): Analyze the crude solid via
NMR. A successful system validation is confirmed by the complete disappearance of the aliphatic signal ( ppm) and the emergence of a sharp, strongly deshielded aldehyde singlet at ppm.
Agrochemical Integration & Mode of Action
Once functionalized, derivatives of this molecule are aggressively utilized in herbicidal formulations. The
Caption: Herbicidal mode of action driven by the CF3-pyridine lipophilic pharmacophore.
Conclusion
2-Amino-6-(trifluoromethyl)pyridine-3-methanol is far more than a simple laboratory reagent; it is a meticulously balanced pharmacophore precursor. By understanding the electronic interplay of its substituents and employing carefully controlled, self-validating synthetic protocols, researchers can reliably leverage this molecule to synthesize the next generation of high-efficacy agrochemicals and targeted therapeutics.
References
- "HERBICIDAL COUMPOUNDS - Patent 2265120", European Patent Office.
The Ascendant Trajectory of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol Derivatives in Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of the 2-Amino-6-(trifluoromethyl)pyridine-3-methanol Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. The 2-amino-6-(trifluoromethyl)pyridine-3-methanol core has emerged as a privileged structure, garnering significant attention for its potential to yield a new generation of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of its derivatives, underpinned by insights into their mechanism of action and structure-activity relationships (SAR).
The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the pyridine ring is a key design element. The CF3 group is a bioisostere for a methyl group but possesses unique electronic properties, including high electronegativity and metabolic stability.[1][2] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, increasing binding affinity to target proteins, and blocking metabolic degradation pathways.[1][2] The presence of the amino group at the 2-position and a methanol substituent at the 3-position provides crucial handles for synthetic diversification, allowing for the exploration of a wide chemical space to optimize therapeutic efficacy and selectivity.
This guide will delve into the burgeoning potential of these derivatives, with a particular focus on their applications in oncology, and provide detailed experimental protocols to empower researchers in this exciting field.
The Pivotal Role in Oncology: Targeting Key Signaling Pathways
Derivatives of the 2-amino-6-(trifluoromethyl)pyridine scaffold have demonstrated significant promise as modulators of critical signaling pathways implicated in cancer progression. Notably, the structural motif is present in molecules designed to inhibit protein kinases, which are central to cell growth, differentiation, and survival.
One prominent example is the mTOR (mammalian target of rapamycin) signaling pathway, a master regulator of cell metabolism and growth that is frequently dysregulated in cancer. The discovery of Torin2 , a potent and selective mTOR inhibitor, underscores the potential of this scaffold.[3] Torin2 incorporates a 6-aminopyridin-3-yl moiety, highlighting the importance of this structural feature for achieving high affinity and selectivity.[3] While not a direct derivative of the "-3-methanol" core, the success of Torin2 provides a strong rationale for exploring this chemical space for novel mTOR inhibitors.
Furthermore, the 2-aminopyridine scaffold has been successfully utilized in the development of inhibitors for other crucial cancer targets, such as the Kinase Insert Domain-containing Receptor (KDR), a key mediator of angiogenesis.
The logical framework for the therapeutic potential of these derivatives in oncology can be visualized as follows:
Caption: Logical flow from core scaffold properties to therapeutic outcomes.
Synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol Derivatives: A General Workflow
The synthesis of derivatives based on the 2-amino-6-(trifluoromethyl)pyridine-3-methanol core typically involves a multi-step process. A generalized synthetic workflow is presented below, which can be adapted based on the desired final compound. 2-Amino-6-(trifluoromethyl)pyridine serves as a versatile starting material for these syntheses.[4][5]
Caption: Generalized synthetic workflow for derivatives.
Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative
This protocol outlines a plausible, non-validated synthetic route to a hypothetical ether derivative, illustrating the key chemical transformations.
Step 1: Synthesis of (2-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol
-
Formylation: To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine (HMTA) (1.2 eq).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-(trifluoromethyl)nicotinaldehyde.
-
Reduction: Dissolve the resulting aldehyde in a suitable solvent (e.g., methanol) and cool to 0°C.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanol.
Step 2: Synthesis of a Hypothetical Ether Derivative
-
To a solution of (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a base (e.g., sodium hydride) (1.1 eq) at 0°C.
-
Stir the mixture for 30 minutes.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ether derivative.
Biological Evaluation: A Framework for Assessing Therapeutic Potential
The therapeutic potential of newly synthesized derivatives must be rigorously assessed through a battery of in vitro and in vivo assays.
In Vitro Assays
| Assay Type | Purpose | Key Parameters Measured |
| Kinase Inhibition Assays | To determine the inhibitory activity against specific protein kinases (e.g., mTOR, KDR). | IC50 or Ki values. |
| Cell Proliferation Assays | To assess the cytostatic or cytotoxic effects on cancer cell lines. | GI50 or IC50 values. |
| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases. |
| Apoptosis Assays | To investigate the induction of programmed cell death. | Annexin V staining, caspase activation. |
| Metabolic Stability Assays | To evaluate the compound's stability in the presence of liver microsomes. | Half-life (t1/2), intrinsic clearance. |
In Vivo Models
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a whole-animal system.
| Model Type | Purpose | Key Parameters Measured |
| Xenograft Models | To assess the anti-tumor efficacy in mice bearing human cancer cell lines. | Tumor growth inhibition (TGI). |
| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile. | Cmax, Tmax, AUC, bioavailability. |
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the 2-amino-6-(trifluoromethyl)pyridine-3-methanol scaffold is crucial for elucidating the structure-activity relationship and optimizing for potency, selectivity, and drug-like properties. Key areas for derivatization include:
-
The Methanol Group: Esterification, etherification, or conversion to other functional groups can modulate solubility, lipophilicity, and target engagement.
-
The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can influence binding interactions and pharmacokinetic properties.
-
The Pyridine Ring: Introduction of additional substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.
The continued exploration of this versatile scaffold holds immense promise for the discovery of novel therapeutics. Future research should focus on synthesizing diverse libraries of derivatives and employing a combination of in silico modeling, high-throughput screening, and traditional medicinal chemistry approaches to identify lead compounds with superior efficacy and safety profiles. The development of derivatives as ATR kinase inhibitors, as suggested by patent literature, also represents a promising avenue for future investigation.[6]
Conclusion
The 2-amino-6-(trifluoromethyl)pyridine-3-methanol scaffold represents a fertile ground for the discovery of innovative therapeutic agents. Its inherent structural features, particularly the strategically placed trifluoromethyl group, provide a solid foundation for developing molecules with enhanced pharmacological properties. While the exploration of its derivatives is still in its nascent stages, the foundational knowledge of the broader class of 2-amino-6-(trifluoromethyl)pyridine compounds provides a strong impetus for continued research and development. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.
References
- Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof.
-
PubChem. 2-Amino-6-(trifluoromethyl)pyridine. (URL: [Link])
- Tsuchiya, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-179.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC.
- Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem.
-
Amino six-membered ring derivatives and their application in medicine - Patent CN-105037367-A. PubChem. (URL: [Link])
- European Journal of Medicinal Chemistry. UPCommons.
- United States Patent. Googleapis.com.
- SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. (URL: [Link])
- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate.
- Gillis, E. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Literature review of trifluoromethylated pyridine building blocks
An In-depth Technical Guide to Trifluoromethylated Pyridine Building Blocks
Abstract
Trifluoromethylated pyridine scaffolds are cornerstones in modern medicinal and agrochemical chemistry. The strategic incorporation of the trifluoromethyl (–CF3) group onto the pyridine ring profoundly alters the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of these vital building blocks. We will delve into the principal synthetic strategies, including direct C-H trifluoromethylation, ring-forming cyclization reactions, and the functionalization of pre-functionalized pyridines. Furthermore, this guide explores the quantifiable impact of the –CF3 group on key drug-like properties and showcases its application in successful pharmaceutical and agrochemical agents. Detailed experimental protocols for key synthetic transformations are provided to bridge theory with practice.
Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Modern Chemistry
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating solubility and pKa. When combined with a trifluoromethyl (CF3) group, the resulting structure offers a powerful tool for molecular design.[1][2] The CF3 group is one of the most impactful substituents in medicinal chemistry due to its unique electronic and steric properties.[1]
The benefits of incorporating a CF3 group onto a pyridine scaffold include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block common metabolic pathways, increase a drug's half-life, and improve its pharmacokinetic profile.[1][3]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and enhance its penetration into target tissues.[1][3] This property is crucial for reaching intracellular targets or crossing the blood-brain barrier.
-
Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 moiety reduces the electron density of the pyridine ring, thereby lowering the basicity of the ring nitrogen.[1] This decrease in pKa means the pyridine is less likely to be protonated at physiological pH, which can be critical for optimizing receptor interactions and reducing off-target effects.[1]
-
Improved Binding Affinity: The unique stereoelectronic properties of the CF3 group can lead to favorable interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions, enhancing binding affinity and potency.[3]
These combined effects have made trifluoromethylpyridines indispensable building blocks in the development of treatments for a wide range of diseases, as well as in the creation of advanced agrochemicals.[3][4]
Synthetic Strategies for Trifluoromethylated Pyridine Building Blocks
The synthesis of trifluoromethylated pyridines can be broadly categorized into three main approaches: the direct introduction of a CF3 group onto a pre-formed pyridine ring, the construction of the pyridine ring from a CF3-containing precursor, and the chemical modification of existing trifluoromethylated pyridines.
Direct C-H Trifluoromethylation of Pyridines
Direct C-H functionalization is an atom-economical and highly desirable strategy. Recent years have seen significant advances in the direct trifluoromethylation of pyridines, which can proceed through radical, nucleophilic, or electrophilic pathways.
-
Radical Trifluoromethylation: This is a common approach where a trifluoromethyl radical (•CF3) is generated from a suitable precursor and adds to the pyridine ring. Reagents like trifluoroacetic acid (TFA), triflyl chloride, and Togni's or Langlois' reagents are often used in combination with a radical initiator, which can be a metal catalyst, an oxidant, or light (photoredox catalysis).[5][6] While powerful, these methods can sometimes suffer from a lack of regioselectivity.[7]
-
Nucleophilic Trifluoromethylation: This strategy often involves activating the pyridine ring to make it more susceptible to nucleophilic attack. One effective method is the formation of N-methylpyridinium salts, which can then be treated with a nucleophilic CF3 source like Ruppert-Prakash reagent (TMSCF3) or even trifluoroacetic acid under specific conditions.[7] This approach can offer excellent regioselectivity, often favoring the C2 position.[7]
-
Electrophilic Trifluoromethylation: In this method, an "electrophilic" trifluoromethylating reagent is used. These reactions can be effective for electron-rich pyridones and related N-heteroarenes.[5] A notable example involves the light-promoted reaction of pyridones with Langlois' reagent (sodium triflinate), which proceeds without the need for a photocatalyst or oxidant.[5] Another approach involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF3 source.[8]
dot
Caption: Major pathways for direct C-H trifluoromethylation of pyridines.
Ring Construction Strategies
An alternative to direct trifluoromethylation is to build the pyridine ring using precursors that already contain the CF3 group. This approach offers excellent control over the final substitution pattern.
-
[2+2+2] Cycloaddition Reactions: This powerful method involves the transition metal-catalyzed cyclotrimerization of alkynes and nitriles.[9] Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles provides a highly regioselective and efficient route to α-trifluoromethylated pyridines.[10][11] This strategy is valued for its high atom economy and ability to assemble complex pyridine structures from simple starting materials.[10]
-
Cyclocondensation Reactions: These are classical methods for heterocycle synthesis. For example, the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone provides modular access to 4,6-bis(trifluoromethyl)pyridines.[12] Various cyclocondensation reactions using trifluoromethyl-containing building blocks have been reported and are a mainstay for industrial production.[4]
Synthesis from Pre-functionalized Pyridines
This category includes well-established industrial methods and other classical transformations.
-
Halogen Exchange (HALEX) Reactions: A historically significant and industrially practiced method involves the fluorination of trichloromethylpyridines.[4] This is typically achieved by treating a (trichloromethyl)pyridine with hydrogen fluoride (HF) in the presence of a catalyst, such as iron(II) chloride or fluoride, often under high temperatures and pressures.[13] This method is suitable for large-scale synthesis but may require harsh conditions.[13]
-
Cross-Coupling and Substitution Reactions: Trifluoromethylated pyridines can be synthesized from halogenated pyridines via transition-metal-catalyzed cross-coupling reactions with a trifluoromethylating agent (e.g., trifluoromethyl copper).[4] Additionally, Sandmeyer-type reactions, which convert aminopyridines into halogenated pyridines via diazonium salts, can be adapted for trifluoromethylation.[8]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a CF3 group has a predictable and profound impact on the molecular properties critical for drug development. These changes can be leveraged to overcome common challenges in medicinal chemistry, such as poor metabolic stability and low bioavailability.[1]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
The Strategic Utility of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol in Modern Medicinal Chemistry
Scientific Rationale: The Trifluoromethylpyridine Revolution
In the contemporary landscape of pharmaceutical discovery, the continuous innovation of novel chemical building blocks is the primary driver of therapeutic breakthroughs. Among these, fluorinated heterocycles—specifically trifluoromethylpyridines—have cemented their status as indispensable tools for medicinal chemists[1].
The compound 2-Amino-6-(trifluoromethyl)pyridine-3-methanol represents a highly privileged, multifunctional scaffold. It effectively merges three orthogonal functional groups onto a single heteroaromatic ring: an electron-withdrawing metabolic shield (C6-CF₃), an ATP-mimetic hinge-binding element (C2-NH₂), and a versatile vector for synthetic diversification (C3-CH₂OH).
Incorporating a trifluoromethyl (-CF₃) group into this specific geometry confers profound pharmacological advantages. It radically alters the electronic landscape of the pyridine core, increasing systemic lipophilicity while improving metabolic stability by blocking cytochrome P450-mediated oxidative hotspots[1][2]. Consequently, derivatives of this intermediate have shown immense potential, particularly in the rapid development of selective kinase inhibitors for oncology and advanced antimicrobial agents[1].
Physicochemical Profiling & Pharmacophore Dynamics
To utilize this intermediate effectively, researchers must understand how its functional groups act in concert to manipulate the molecule’s physicochemical space. The strong electron-withdrawing effect of the C6-CF₃ group pulls electron density away from the pyridine ring[2]. This causes a drastic attenuation of the basicity (pKa) of both the pyridine nitrogen and the C2-amino group.
In drug design, lowering the pKa of a basic amine is a widely utilized tactic to minimize unwanted off-target binding, particularly the dangerous hERG potassium channel liabilities associated with strong bases.
Table 1: Calculated Physicochemical Profile and Drug Design Implications
| Physicochemical Property | Value | Causality / Implication in Drug Design |
| Molecular Weight (MW) | 192.14 g/mol | Highly fragment-like (Rule of 3 compliant), providing an optimal starting point for hit-to-lead chemical expansion. |
| cLogP (Estimated) | 1.8 – 2.1 | Enhanced lipophilicity driven by the -CF₃ group[2], perfectly balancing the polarity of the adjacent amine and hydroxyl groups. |
| Topological Polar Surface Area | ~59.1 Ų | Falls within the optimal range (< 90 Ų) for membrane permeability and passive transport across lipid bilayers, including the blood-brain barrier. |
| Pyridine Nitrogen pKa | < 3.0 | Attenuated basicity drastically reduces protonation at physiological pH (7.4), enhancing oral bioavailability and mitigating hERG toxicity risks. |
| C2-Amine Interaction | H-Bond Donor | Acts as a critical bi-directional hydrogen bond donor/acceptor, essential for engaging the backbone amides of kinase hinge regions. |
Mechanistic Target Engagement Workflows
When translating 2-Amino-6-(trifluoromethyl)pyridine-3-methanol into an Active Pharmaceutical Ingredient (API), each functional moiety plays a highly specific role. The C2-amine is rarely modified directly into bulky groups because its primary role in oncology targets is to mimic the adenine ring of ATP, docking deeply into the kinase hinge region. The C3-hydroxymethyl group, however, serves as the primary synthetic vector.
Figure 1: Pharmacophore mapping and functional attributes of the trifluoromethylpyridine core.
Advanced Synthetic Functionalization Protocols
To expand the C3-methanol vector into complex pharmacophores, the primary alcohol must often be oxidized to an aldehyde to undergo reductive amination or Grignard addition. However, the oxidation must be handled with precision to avoid over-oxidation or side-reactions at the amine.
Workflow: Controlled Oxidation of the C3-Methanol Vector
Figure 2: Step-by-step synthetic workflow for the derivation of the C3-methanol group.
Step 1: Protection of the C2-Amine
Causality: Even though the trifluoromethyl group heavily attenuates the nucleophilicity of the C2-amine via inductive electron withdrawal[2], electrophilic oxidative reagents can still trigger unwanted N-oxidation. We enforce an orthogonal Boc-protection step to guarantee the amine remains completely shielded during C3-derivatization.
Protocol (Self-Validating):
-
Dissolve 1.0 equivalent of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
-
Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The primary amine conversion to a di-Boc protected species will exhibit a distinct upward shift in Rf value.
-
Evaporate THF, dissolve the crude in Dichloromethane (DCM), and wash with 0.1 M HCl to selectively remove DMAP. Dry the organic layer over MgSO₄.
Step 2: Buffered Dess-Martin Oxidation of C3-Methanol
Causality: The Dess-Martin Periodinane (DMP) oxidation is strictly favored over Jones or Swern conditions. DMP acts under uniquely mild conditions at room temperature and explicitly prevents the over-oxidation of primary alcohols to carboxylic acids[3][4]. Furthermore, we utilize a pyridine-buffered protocol. Why? DMP generates two equivalents of acetic acid as a reaction byproduct[3]. If unbuffered, this acidic environment will catalyze the premature deprotection of the Boc-group.
Protocol (Self-Validating):
-
Dissolve the protected intermediate (1.0 eq) in anhydrous DCM at 0 °C.
-
Add anhydrous pyridine (5.0 eq) to act as an in-situ acid scavenger.
-
Portion-wise, add Dess-Martin Periodinane (1.5 eq)[4]. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check: Remove a 10 µL aliquot and quench with NaHCO₃/Na₂S₂O₃. Spot on TLC against starting material; an active aldehyde will stain positively (yellow) with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.
-
Workup: Quench the bulk reaction rigorously with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Mechanistic Rationale: The Na₂S₂O₃ selectively reduces unreacted, potentially explosive hypervalent iodine species into water-soluble iodinane waste, while the NaHCO₃ neutralizes the liberated acetic acid, protecting the final aldehyde product from degradation.
-
-
Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the highly reactive C3-aldehyde intermediate, ready for downstream reductive amination.
Pharmacokinetic (ADME) Conclusion
By deploying 2-Amino-6-(trifluoromethyl)pyridine-3-methanol as the foundational block, scientists embed metabolic durability into the API from step zero. The C6-CF₃ moiety acts not just as a static feature, but as a pharmacokinetic shield, deflecting rapid hepatic clearance and drastically extending the biological half-life of the resulting therapeutic[1][2]. Paired with the highly controlled synthetic workflows outlined above, this scaffold continues to be a premium asset for generating the next generation of highly potent, orally bioavailable target-specific therapies.
References
1.[1] NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: 2.[2] National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: 3.[3] Wikipedia. Dess–Martin oxidation. Available at: 4.[4] University of Pittsburgh (Wipf Group). Alcohol Oxidations. Available at:
Sources
Methodological & Application
Application Note: Strategic Cyclization of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol for the Synthesis of Fused Heterocyclic Systems
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the cyclization of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique combination of reactive functionalities. The presence of an ortho-positioned amino and methanol group facilitates intramolecular cyclization to form valuable fused heterocyclic scaffolds, while the trifluoromethyl (CF₃) group often enhances metabolic stability and binding affinity of the final compounds.[1][2] This document explores the underlying mechanistic principles, offers strategic guidance for experimental design, and presents a detailed, step-by-step protocol for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential.[3][4]
Introduction: The Strategic Value of the Substrate
2-Amino-6-(trifluoromethyl)pyridine-3-methanol is a highly functionalized pyridine derivative. Its synthetic utility is rooted in three key structural features:
-
The 2-Aminopyridine Moiety: This classic "binucleophilic" system, possessing both an exocyclic and an endocylcic nitrogen atom, is a cornerstone for the synthesis of a wide array of fused N-heterocycles.[5] It readily reacts with various electrophiles to construct fused pyrimidine, imidazole, or triazine rings.[6][7]
-
The 3-Methanol Group: Positioned ortho to the amino group, this primary alcohol can act as a nucleophile, be oxidized to an aldehyde for subsequent condensation, or be converted into a leaving group to facilitate intramolecular cyclization.
-
The 6-Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group modulates the reactivity of the pyridine ring and the basicity of the amino group. In a pharmaceutical context, the CF₃ moiety is a well-established bioisostere for a methyl group that can significantly improve a molecule's pharmacokinetic profile by increasing lipophilicity and blocking metabolic oxidation.[8]
The strategic arrangement of these groups enables access to complex molecular architectures, particularly the pyrido[2,3-d]pyrimidine scaffold, which is found in numerous kinase inhibitors and other therapeutic agents.[4][9]
Mechanistic Principles & Strategic Pathways
The dual nucleophilicity of the 2-amino and 3-methanol groups allows for several distinct cyclization strategies. The choice of reaction partner and conditions dictates the final heterocyclic core.
Figure 1: Key cyclization strategies for 2-Amino-6-(trifluoromethyl)pyridine-3-methanol.
The most common and reliable approach involves the annulation of a pyrimidine ring onto the pyridine core, leveraging the reactivity of the 2-amino group. This is often achieved through condensation with a 1,3-dielectrophile or its equivalent.
The Gould-Jacobs Reaction Pathway
A classic strategy for forming the pyrido[2,3-d]pyrimidin-4-one core is the Gould-Jacobs reaction. This involves two key steps:
-
Initial Condensation: The 2-amino group reacts with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.
-
Thermal Cyclization: Upon heating, the enamine undergoes an intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the ester carbonyl, followed by elimination of ethanol to yield the fused aromatic system.
Figure 2: Simplified workflow for the Gould-Jacobs cyclization pathway.
This method is robust and generally high-yielding, making it an excellent choice for synthesizing libraries of substituted pyridopyrimidinones. The hydroxymethyl group at the 3-position of the starting material is carried through the reaction and remains on the final product, offering a handle for further functionalization.
Detailed Experimental Protocol: Synthesis of 7-(Hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol details the synthesis of a model pyrido[2,3-d]pyrimidin-4-one derivative via a Gould-Jacobs type reaction.
Principle: The 2-amino group of the starting material undergoes condensation with ethyl acetoacetate, followed by a high-temperature intramolecular cyclization to yield the target fused heterocycle. This procedure is adapted from established methods for related 2-aminopyridine derivatives.[10][11]
Reagents and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Amino-6-(trifluoromethyl)pyridine-3-methanol | >97% | Sigma-Aldrich | Starting material. Handle with care.[12] |
| Ethyl acetoacetate | ReagentPlus®, ≥99% | Sigma-Aldrich | Reactant. |
| Dowtherm™ A | - | Sigma-Aldrich | High-boiling solvent for cyclization (B.P. ~257 °C). |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | For recrystallization. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | For washing solid product. |
| Round-bottom flask (100 mL) | - | - | |
| Dean-Stark trap and Condenser | - | - | For azeotropic removal of water (optional, but recommended). |
| Heating mantle with temperature controller | - | - | Required for high-temperature cyclization. |
| Magnetic stirrer and stir bars | - | - | |
| Standard glassware for workup and purification | - | - | Beakers, funnels, filtration apparatus, etc. |
Step-by-Step Procedure
Step 1: Condensation to Form Enamine Intermediate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-(trifluoromethyl)pyridine-3-methanol (1.92 g, 10.0 mmol).
-
Add ethyl acetoacetate (1.43 g, 1.51 mL, 11.0 mmol, 1.1 equivalents).
-
Optional: If azeotropic removal of water is desired, add toluene (20 mL) and fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the trap (approx. 2-4 hours). Then, remove the toluene under reduced pressure.
-
Alternative (Solvent-free): Gently heat the mixture of the starting material and ethyl acetoacetate to 100-120 °C for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine.
Step 2: High-Temperature Cyclization
-
To the crude enamine intermediate from Step 1, add Dowtherm™ A (20 mL).
-
Equip the flask with a reflux condenser and a temperature probe.
-
Heat the mixture with vigorous stirring to 240-250 °C. CAUTION: This step must be performed in a well-ventilated fume hood. High temperatures are required.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots (carefully!) and analyzing by TLC or LC-MS. The product often begins to precipitate from the hot solution.
-
After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.
Step 3: Workup and Purification
-
While still warm, cautiously add hexane or toluene (40-50 mL) to the reaction mixture to dilute the Dowtherm A and fully precipitate the product.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether or hexane (3 x 20 mL) to remove residual Dowtherm A.
-
Air-dry the crude product.
-
For further purification, the solid can be recrystallized from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.
Expected Characterization
-
¹H NMR: Expect to see the disappearance of the broad NH₂ signal and the appearance of a new singlet for the methyl group (around 2.5 ppm) and an NH proton (broad singlet, >10 ppm). The signals for the pyridine and hydroxymethyl protons will also be present, shifted accordingly.
-
Mass Spec (ESI+): Calculated for C₁₀H₈F₃N₃O₂ [M+H]⁺: 276.06. Found: 276.1.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete formation of the enamine intermediate. Incomplete cyclization. | Ensure complete removal of water in Step 1, either by azeotropic distillation or by increasing reaction time/temperature. Increase cyclization time or temperature (up to 255 °C). |
| Dark, Tarry Product | Decomposition at high temperature. | Lower the cyclization temperature slightly and increase the reaction time. Ensure the atmosphere is inert (e.g., under N₂ or Ar). |
| Contamination with Dowtherm A | Insufficient washing of the crude product. | Increase the volume and number of washes with hexane or ether. Consider triturating the crude solid with the wash solvent before filtration. |
| Formation of Side Products | Self-condensation of ethyl acetoacetate. Alternative cyclization pathways. | Use a smaller excess of ethyl acetoacetate (e.g., 1.05 eq). Carefully control the cyclization temperature. |
Safety Precautions
-
2-Amino-6-(trifluoromethyl)pyridine-3-methanol: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]
-
High-Temperature Operations: The cyclization step involves temperatures exceeding 240 °C. Use a heating mantle with a reliable temperature controller. Ensure the setup is secure and located in a fume hood away from flammable materials.
-
Dowtherm A: This heat transfer fluid has a low vapor pressure but can cause irritation upon contact or inhalation of mists. Handle exclusively in a fume hood.
References
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. [Link]
-
Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC, National Center for Biotechnology Information. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. ResearchGate. [Link]
-
2-Amino-6-(trifluoromethyl)pyridine: A Cornerstone in Agrochemicals and Pharmaceuticals. SynTao. [Link]
-
Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC, National Center for Biotechnology Information. [Link]
-
2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]
-
Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC, National Center for Biotechnology Information. [Link]
-
Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Streamlined Two-Step Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine from 2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its structural resemblance to purine allows it to function as an effective mimic, interacting with a wide range of biological targets, including various kinases.[1][2][3][4] This application note provides a detailed, two-step protocol for the synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine, a key building block for creating libraries of potential drug candidates. The synthesis commences with the selective oxidation of the readily available starting material, 2-Amino-6-(trifluoromethyl)pyridine-3-methanol, to its corresponding aldehyde, followed by a cyclocondensation reaction to construct the final bicyclic system. This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure reproducibility and high yields.
Introduction and Strategic Overview
The pyrido[2,3-d]pyrimidine core is of significant interest due to its broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4] Many derivatives have been developed as potent inhibitors of enzymes crucial in cancer signaling pathways, such as tyrosine kinases (e.g., EGFR, Bcr-Abl) and cyclin-dependent kinases (CDKs).[1][3][5] The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug molecules.[6]
The synthetic strategy presented here is a classical and robust approach for constructing the pyrido[2,3-d]pyrimidine ring system. It relies on the formation of a 2-aminopyridine-3-carbaldehyde intermediate, which then undergoes cyclization with a suitable C1 source to form the pyrimidine ring.[5][7]
The two-step sequence involves:
-
Oxidation: Selective oxidation of the primary alcohol in 2-Amino-6-(trifluoromethyl)pyridine-3-methanol to the aldehyde, 2-Amino-6-(trifluoromethyl)nicotinaldehyde.
-
Cyclocondensation: Reaction of the intermediate aldehyde with formamide, which serves as both the C1 source and the reaction medium, to yield the target 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine.
This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-Amino-6-(trifluoromethyl)pyridine-3-methanol, Activated Manganese (IV) oxide (MnO₂), Dichloromethane (DCM, anhydrous), Formamide, Celite® or suitable filtration aid.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.
Workflow Diagram
The overall synthetic workflow is depicted below.
Caption: Two-step synthesis workflow.
Step 1: Oxidation of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Mechanistic Rationale: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[8][9] For substrates containing sensitive functional groups like an amino group, a mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid or other side reactions. Activated Manganese (IV) oxide (MnO₂) is an excellent choice for this purpose. It is a heterogeneous reagent that selectively oxidizes allylic and benzylic alcohols. The reaction proceeds on the surface of the MnO₂ solid, and the products are easily separated by simple filtration.
Protocol:
-
To a stirred suspension of activated MnO₂ (5.0 equivalents) in anhydrous Dichloromethane (DCM, 20 mL per gram of starting material), add 2-Amino-6-(trifluoromethyl)pyridine-3-methanol (1.0 eq.).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is more polar and will have a lower Rf value than the product aldehyde. The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM (3 x 10 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Amino-6-(trifluoromethyl)nicotinaldehyde is typically a yellow solid and can be used in the next step without further purification. For rigorous characterization, purification can be achieved by column chromatography on silica gel.
Step 2: Cyclocondensation to 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine
Mechanistic Rationale: This step involves the condensation of the 2-aminonicotinaldehyde intermediate with formamide. Formamide serves a dual role: it acts as the reagent that provides the N1-C2 unit of the pyrimidine ring and as a high-boiling solvent. The reaction proceeds via initial formation of a formyl-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrido[2,3-d]pyrimidine system.[7]
Protocol:
-
Place the crude 2-Amino-6-(trifluoromethyl)nicotinaldehyde from Step 1 into a round-bottom flask equipped with a reflux condenser.
-
Add formamide (10-15 equivalents).
-
Heat the mixture to 160-170 °C with stirring.
-
Maintain this temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Expected Results and Data
The following table summarizes the expected outcomes for this two-step synthesis. Yields and analytical data are representative and may vary based on reaction scale and purity of reagents.
| Compound | Step | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| 2-Amino-6-(trifluoromethyl)nicotinaldehyde | 1 | C₇H₅F₃N₂O | 190.12 g/mol | >90% (crude) | Yellow Solid |
| 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine | 2 | C₈H₄F₃N₃ | 199.14 g/mol | 45-65% | Off-white to pale yellow solid |
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
-
Incomplete Oxidation (Step 1): If the oxidation is sluggish, ensure the MnO₂ used is highly activated. Commercial "activated" MnO₂ can vary in activity. If necessary, activate it by heating at 110-120 °C under vacuum for several hours before use. Also, ensure vigorous stirring to maximize the surface contact between the heterogeneous reagent and the substrate.
-
Low Yield in Cyclization (Step 2): The temperature of the cyclocondensation is critical. Temperatures below 150 °C may result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and darker-colored products. Ensure the reaction is protected from atmospheric moisture, as water can interfere with the condensation process.
-
Purification Challenges: If the final product is difficult to purify, column chromatography using a gradient elution (e.g., from hexanes to ethyl acetate) can be effective. The use of a co-solvent like methanol in small percentages may be required for more polar impurities.
Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Formamide is a teratogen; avoid inhalation and skin contact. Handle only in a fume hood.
-
High-temperature reactions should be conducted behind a safety shield.
References
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. National Center for Biotechnology Information.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute".
- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
- Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. PubMed.
- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
- An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. PubMed.
- 2-Amino-6-(trifluoromethyl)pyridine: A Cornerstone in Agrochemicals and Pharmaceuticals. Syncom.
- CYCLIZATIONS OF 5,6-DIFUNCTIONALIZED PYRIDO[2,3-d]PYRIMIDINETRIONES. MDPI.
- Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. ScienceDirect.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. National Center for Biotechnology Information.
- Synthesis of pyrido[2,3‐d]pyrimidine: a) formamide, 160 °C, microwave... ResearchGate.
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
- Oxidation of Primary Alcohols to Aldehydes. Thieme.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Center for Biotechnology Information.
- 2-Amino-6-(trifluoromethyl)pyridine. PubChem.
- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online.
- (2-Aminopyridin-3-yl)methanol. PubChem.
- Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in ionic liquid [C12mim][FeBr4]. Comptes Rendus de l'Académie des Sciences.
- Recent advances for the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
- Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in ionic liquid [C12mim][FeBr4] [comptes-rendus.academie-sciences.fr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Electron-Deficient Landscape: A Guide to Amino Group Protection in Trifluoromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to a molecule.[1][2][3] However, this powerful electron-withdrawing group also presents a significant challenge: the deactivation of the pyridine ring and its substituents. This is particularly problematic when subsequent chemical modifications require the temporary masking of a nucleophilic amino group. The diminished basicity and nucleophilicity of the amino group on a trifluoromethyl pyridine ring necessitate a careful and strategic approach to the selection and implementation of protecting groups.
This comprehensive guide provides an in-depth analysis of protecting group strategies for the amino group in trifluoromethyl pyridines. We will explore the nuances of common and specialized protecting groups, offer detailed experimental protocols, and present a logical framework for selecting the optimal strategy based on the specific substitution pattern and desired downstream reactions.
The Challenge: A Deactivated Nucleophile
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity and nucleophilicity of the amino group.[1] This deactivation can render standard protection protocols sluggish or altogether ineffective. The position of the -CF3 group relative to the amino group further modulates this electronic effect, with a more pronounced deactivation observed when the -CF3 group is in the ortho or para position.
Therefore, successful protection often requires more forcing reaction conditions, the use of catalysts, or the selection of more reactive protecting group reagents. However, these more stringent conditions must be carefully chosen to avoid unwanted side reactions on the sensitive trifluoromethyl pyridine core.
Key Protecting Group Strategies: A Comparative Analysis
The choice of a suitable protecting group is contingent on its stability to subsequent reaction conditions and the mildness of its cleavage. For trifluoromethyl pyridines, the most commonly employed protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc | Boc-NH-R | Stable to a wide range of non-acidic conditions. Cleaved under mild acidic conditions. | Difficult to install on electron-deficient amines. Deprotection can be challenging in the presence of other acid-labile groups. |
| Cbz | Cbz-NH-R | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis. | Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkenes, alkynes, or other reducible groups). |
| Fmoc | Fmoc-NH-R | Stable to acidic conditions. Cleaved under mild basic conditions. | Base-lability may not be suitable for all reaction sequences. |
Table 1. Comparative analysis of common amino protecting groups for trifluoromethyl pyridines.
Experimental Protocols
The following protocols are representative examples for the protection of an amino group on a trifluoromethyl pyridine scaffold. It is crucial to note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.
Protocol 1: tert-Butoxycarbonyl (Boc) Protection
Due to the reduced nucleophilicity of the amino group, standard Boc protection procedures often require modification. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or more forcing conditions may be necessary.
dot
Caption: Boc protection workflow.
Materials:
-
Aminotrifluoromethylpyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aminotrifluoromethylpyridine in anhydrous THF or DCM.
-
Add TEA or DIPEA, followed by the catalytic amount of DMAP.
-
To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions.
Materials:
-
Boc-protected aminotrifluoromethylpyridine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected compound in DCM or 1,4-dioxane.
-
Add TFA (5-10 equivalents) or an excess of 4M HCl in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a mild base to obtain the free amine.
Protocol 2: Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a robust protecting group, and its installation on deactivated amines can often be achieved under standard Schotten-Baumann conditions.[4]
dot
Caption: Cbz protection workflow.
Materials:
-
Aminotrifluoromethylpyridine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv)
-
Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3) (2.0-2.5 equiv)
-
Dioxane or THF
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the aminotrifluoromethylpyridine in a mixture of dioxane (or THF) and water.
-
Add Na2CO3 or NaHCO3 and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the vigorously stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Deprotection of the Cbz Group
The most common method for Cbz deprotection is catalytic hydrogenolysis.[4]
Materials:
-
Cbz-protected aminotrifluoromethylpyridine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is introduced under basic conditions and is particularly useful in orthogonal protection schemes where acid-labile groups are present.[5]
dot
Caption: Fmoc protection workflow.
Materials:
-
Aminotrifluoromethylpyridine (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Dioxane or Acetonitrile
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the aminotrifluoromethylpyridine in a mixture of dioxane (or acetonitrile) and water.
-
Add NaHCO3 and stir until dissolved.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.
-
Stir at room temperature for several hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of the Fmoc Group
The Fmoc group is readily cleaved by treatment with a mild base, typically a secondary amine.
Materials:
-
Fmoc-protected aminotrifluoromethylpyridine
-
Piperidine or Diethylamine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF or DCM.
-
Add a solution of 20% piperidine in DMF (or a similar concentration of another secondary amine).
-
Stir the reaction at room temperature. Deprotection is usually rapid (minutes to a few hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude amine can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Orthogonal Protection Strategies
In the synthesis of complex molecules bearing multiple functional groups, an orthogonal protection strategy is paramount. This involves using protecting groups that can be removed under different, non-interfering conditions. For example, a molecule containing both a Boc-protected amine and a Cbz-protected alcohol can be selectively deprotected at either position.
dot
Caption: Orthogonal protection decision tree.
The selection of an orthogonal protecting group strategy for trifluoromethyl pyridines requires careful consideration of the planned synthetic route. The stability of the chosen protecting groups to all subsequent reaction conditions must be verified.
Conclusion
The protection of the amino group in trifluoromethyl pyridines is a critical step in the synthesis of many important pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the trifluoromethyl group necessitates a departure from standard protection protocols. By understanding the electronic effects at play and by carefully selecting the appropriate protecting group and reaction conditions, researchers can successfully navigate this challenging synthetic landscape. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes to these valuable molecules.
References
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction temperature for 6-trifluoromethyl pyridine derivatives
Diagnostic Hub & Troubleshooting Guides
Welcome to the Application Support Knowledge Base. As researchers transition from generalized organic syntheses to targeted fluorination of aza-heterocycles, temperature control often dictates the fine line between high-yielding functionalization and catastrophic substrate decomposition. This guide addresses the critical thermodynamic barriers associated with the synthesis of 6-trifluoromethyl pyridine derivatives.
Section I: Radical C-H Functionalization (Minisci-Type Reactions)
FAQ 1: Why does my Langlois reagent-based Minisci reaction yield no product at room temperature, but decompose my pyridine derivative at 100°C?
Analysis: Radical trifluoromethylation using sodium trifluoromethanesulfinate (Langlois reagent) is highly dependent on precise activation energy barriers. At room temperature, the generation of the trifluoromethyl radical (
Causality: This
Solution: Optimize precisely at 90°C if utilizing standard aqueous DMSO solvent mixtures[1]. If your substrate is thermally fragile, switch to zinc trifluoromethanesulfinate (TFMS), which facilitates successful C-H functionalization at a milder 50°C[2]. Alternatively, employ micellar catalysis (e.g., 2 wt % TPGS-750-M) to enable room-temperature reactions by artificially increasing the local concentration of reagents inside nanomicelles[3].
Minisci-type radical trifluoromethylation workflow for pyridine derivatives.
Self-Validating Protocol A: Innate C-H Functionalization using TFMS
Objective: Regioselective trifluoromethylation of pyridine derivatives optimized at 50°C. System Validation Logic: This protocol leverages distinct biphasic separation to validate each step, ensuring the radical flux is accurately governed.
-
Preparation: In a round-bottom flask (unpurged, open to air), combine the target pyridine derivative (0.125 mmol) and zinc trifluoromethanesulfinate (TFMS, 2-3 equivalents)[2].
-
Solvation: Add a solvent mixture of
and water (2.5:1 ratio, ~3 mL total)[2]. Validation: The mixture must form a visible, distinct biphasic suspension. -
Thermal Staging (Critical): Cool the flask to 0°C utilizing an ice bath. Causality: TBHP reacts exothermically with sulfinates. Baseline cooling prevents an initial "runaway" radical burst that triggers homocoupling of the
radicals rather than heterocycle attack[2]. -
Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 3-5 equivalents) dropwise over 5-10 minutes.
-
Activation & Optimization: Remove the ice bath and warm the reaction smoothly to 50°C using a controlled oil bath. Stir for 12-16 hours[2]. Validation: Monitor via GC/MS or TLC; disappearance of the starting material validates sufficient thermal activation.
-
Workup: Quench with saturated aqueous
to neutralize trace acids. Extract thoroughly with .
Section II: Nucleophilic Addition (Ruppert-Prakash Reagent)
FAQ 2: My nucleophilic trifluoromethylation using TMSCF3 resulted in massive yield loss and difluorocarbene byproducts. How do I fix this?
Analysis: The reaction was likely initiated at room temperature.
Causality: The catalytic triggering of the Ruppert-Prakash reagent (
Solution: The initiation environment must act as a controlled "thermal sink." Always initiate the reaction at cryogenic temperatures (e.g., -78°C or 0°C). This allows the nucleophilic addition to stabilize before slowly warming the mixture to room temperature to drive the final desilylation step to completion[5].
Workflow for nucleophilic trifluoromethylation utilizing the Ruppert-Prakash reagent.
Self-Validating Protocol B: Controlled Nucleophilic Trifluoromethylation
Objective: Synthesis of a 6-trifluoromethyl pyridine precursor via carbonyl functionalization. System Validation Logic: Moisture and temperature spikes will irreversibly destroy the silane reagent. Inert gas lines and cryogenic temperature logs provide physical validation of the protocol bounds.
-
Inert Preparation: In a flame-dried, argon-purged flask, dissolve the target pyridine carbonyl precursor (1.0 equiv) in anhydrous toluene or THF[5].
-
Cryogenic Sink: Submerge the flask in a dry ice/acetone bath to achieve exactly -78°C. Allow 15 minutes for complete internal temperature equilibration[5].
-
Reagent Dosing: Inject the Ruppert-Prakash reagent (
, 1.5–2.0 equiv) dropwise down the cold wall of the flask to pre-cool the droplet[5],[6]. -
Trigger Addition: Introduce the initiator (e.g., TBAF, 0.1 equiv solution, or KOtBu) slowly dropwise[5]. Validation: A slight color shift typically indicates the successful formation of the active silicate.
-
Thermal Ramping: Stir at -78°C for 2-4 hours to allow quantitative nucleophilic attack. Remove the cooling bath and allow the system to warm passively to room temperature over 12-24 hours[5]. Causality: Passive warming drives the silyl-transfer cleanly to the oxygen, completing the addition without triggering carbene degradation.
-
Quench: Quench the reaction strictly at 0°C with saturated aqueous
. Extract with ethyl acetate and verify product formation via 19F NMR (look for the characteristic singlet corresponding to the group)[7],[5].
Section III: De Novo Cyclization Alternatives
FAQ 3: Can I avoid late-stage trifluoromethylation and the associated harsh temperatures altogether?
Analysis: Yes. Instead of functionalizing a pre-existing pyridine ring, you can synthesize a 2,4-diaryl-6-trifluoromethylated pyridine de novo via a copper-catalyzed cyclization of
Data Presentation: Temperature Optimization Matrix
The following table synthesizes the quantitative benchmarks and primary thermodynamic failure modes across fundamental trifluoromethylation methodologies.
| Synthetic Methodology | Reagent System & Catalyst | Optimal Temperature | Typical Yield Range | Primary Temperature-Related Failure Mode |
| Minisci (Langlois) | 90 °C | 45–75% | T < 70°C: Stalls. T > 90°C: Oxidant degradation and polymerization[1]. | |
| Minisci (TFMS) | 50 °C | 70–99% | Exotherm Risk: Adding oxidant without cooling to 0°C first causes poor radical economy[2]. | |
| Micellar Radical | ~23 °C (Room Temp) | 60–80% | T > 40°C: Thermal disruption and breakdown of the nanomicelle architecture[3]. | |
| Ruppert-Prakash | -78 °C Init., Warm to RT | 70–90% | RT Initiation: Immediate | |
| De Novo Cyclization | ~25 °C (Room Temp) | 30–50% | T > 40°C: Premature thermal decomposition of the vinyl azide precursors[7]. |
References
-
An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. acs.org.[Link]
-
Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization. acs.org.[Link]
-
Trifluoromethyltrimethylsilane. wikipedia.org. [Link]
-
Practical and innate C–H functionalization of heterocycles. nih.gov.[Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. rsc.org.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Cyclization Reactions with 2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Welcome to the technical support resource for researchers utilizing 2-Amino-6-(trifluoromethyl)pyridine-3-methanol. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges you may face when employing this versatile building block in cyclization reactions. The unique electronic and steric properties of this reagent, stemming from the interplay between the aminopyridine core, the strongly electron-withdrawing trifluoromethyl group, and the reactive methanol handle, present specific hurdles that require a systematic and well-informed troubleshooting approach.
This guide moves beyond generic protocols to provide in-depth, causality-driven solutions to common cyclization failures.
Section 1: Understanding the Core Reactivity of Your Starting Material
Before troubleshooting a reaction, it is critical to understand the inherent properties of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol. Its reactivity is a composite of its three key functional groups.
Q1: What are the primary reactive sites on 2-Amino-6-(trifluoromethyl)pyridine-3-methanol and how do they influence cyclization reactions?
A1: There are three primary sites of reactivity that can act in concert or in competition:
-
The 2-Amino Group (-NH₂): This is your primary nucleophile. However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This is a common source of failed reactions, as conditions suitable for less-substituted aminopyridines may be insufficient here.
-
The Pyridine Ring Nitrogen: This nitrogen is also a nucleophilic/basic site. It can participate in cyclization or, more commonly, be protonated or coordinate to Lewis acids, which can either facilitate or hinder a desired reaction. Its basicity is also reduced by the -CF₃ group.
-
The 3-Methanol Group (-CH₂OH): This versatile group is your key electrophilic handle. The hydroxyl can be a nucleophile in some cases, but it is most powerfully used by converting it into a good leaving group (e.g., a tosylate, mesylate, or halide), rendering the benzylic carbon highly electrophilic and primed for intramolecular attack by the amino group.
The strategic challenge lies in orchestrating a reaction between the nucleophilic amino group and an electrophilic center, either created from the methanol group (intramolecularly) or introduced with a separate reagent (intermolecularly).
Section 2: Troubleshooting Intramolecular Cyclization Failures
A common and powerful strategy is the intramolecular cyclization to form fused dihydropyridine or related heterocyclic systems. This typically involves converting the -CH₂OH into an electrophilic center that is subsequently attacked by the 2-amino group.
Q2: My intramolecular cyclization to form a fused ring system is failing or giving very low yields. I've activated the hydroxyl group, but see no product. What's going wrong?
A2: This is the most frequently encountered issue and usually stems from one of two main problems: inefficient activation of the hydroxyl group or insufficient nucleophilicity of the amino group under the reaction conditions.
Problem A: Incomplete or Faulty Hydroxyl Activation
The conversion of the -CH₂OH to a species with a good leaving group (e.g., -OMs, -OTs) can be complicated by the presence of the two other basic nitrogens. The activating agent (e.g., MsCl, TsCl) can be consumed by side reactions.
Problem B: Failure of the Cyclization Step
Even if the leaving group is successfully installed, the electronically-disfavored amino group may fail to cyclize. The energy barrier for the intramolecular Sₙ2 reaction can be too high without proper optimization.
The following workflow provides a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting decision tree for intramolecular cyclization.
Recommended Protocol: Optimized Two-Step Mesylation and Cyclization
This protocol is designed to validate each step independently, a core principle of trustworthy experimental design.
Part A: Mesylation (Activation)
-
Dissolve 2-Amino-6-(trifluoromethyl)pyridine-3-methanol (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under Argon.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes.
-
Stir at 0 °C for 1-2 hours.
-
Self-Validation Check: Withdraw a small aliquot, quench with water, extract with DCM, and analyze by LCMS or crude ¹H NMR to confirm the formation of the mesylated intermediate and consumption of starting material.
-
If activation is successful, carefully quench the reaction with saturated aqueous NaHCO₃, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30 °C). The crude mesylate is often used directly in the next step.
Part B: Cyclization
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous DMF (0.1 M) in a separate flame-dried flask under Argon.
-
Cool the NaH suspension to 0 °C.
-
Dissolve the crude mesylated intermediate from Part A in a small amount of anhydrous DMF.
-
Add the solution of the intermediate dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LCMS.
-
If no reaction occurs at room temperature, slowly warm the reaction to 40-60 °C.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
Q3: My reaction is producing a significant amount of a higher molecular weight byproduct, likely a dimer. How do I favor the intramolecular pathway?
A3: Dimerization occurs when the activated intermediate of one molecule reacts with the amino group of a second molecule before it can react with itself. This is a concentration-dependent, bimolecular reaction. The desired intramolecular cyclization is a unimolecular process.
Caption: Competing intramolecular vs. intermolecular pathways.
To favor the desired product, you must leverage the principles of high-dilution.
High-Dilution Protocol:
-
Set up the cyclization reaction as described in Q2, Part B.
-
However, instead of adding the intermediate solution in one portion, use a syringe pump to add the DMF solution of the mesylate to the NaH suspension over a long period (e.g., 4-8 hours).
-
This ensures that the instantaneous concentration of the reactive intermediate in the flask remains extremely low, dramatically disfavoring the bimolecular dimerization pathway. The final concentration should typically be in the range of 0.001–0.01 M.
Section 3: Troubleshooting Intermolecular Condensations
This reagent is also a valuable binucleophile for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines, by reacting with a suitable C2 synthon (e.g., an α-haloketone).[1][2]
Q4: I am attempting to synthesize a fused imidazo[1,2-a]pyridine derivative, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?
A4: The reduced nucleophilicity of the 2-amino group is again a primary suspect. Furthermore, the choice of solvent and base is critical for this class of reaction.
Optimization Parameters for Condensation Reactions
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale & Key Insights |
| Solvent | Ethanol / IPA | DMF | Dioxane | Protic solvents (EtOH) can solvate the nucleophile and slow the reaction. Aprotic polar solvents like DMF often accelerate SₙAr and condensation reactions. |
| Base | NaHCO₃ / K₂CO₃ | DIPEA | NaH | An inorganic base may have poor solubility. A stronger base may be required to facilitate the final cyclization/aromatization step. Use with caution to avoid side reactions. |
| Temperature | 60 °C | 80-100 °C | Microwave (120 °C) | The electronically deactivated system may require more thermal energy. Microwave irradiation can dramatically shorten reaction times and improve yields. |
| Catalyst | None | Cu(I) salts | Pd catalysts | For certain coupling partners, transition metal catalysis can open up new, more efficient reaction pathways.[3] |
Systematic Approach:
-
Confirm Starting Material Purity: Impurities can inhibit catalysts or cause side reactions.[4]
-
Solvent Screening: Begin by screening solvents. Run small-scale parallel reactions in Ethanol, DMF, and Dioxane at a standard temperature (e.g., 80 °C) and monitor for product formation.
-
Base Optimization: Using the best solvent from step 2, screen a series of bases from weak (K₂CO₃) to strong (NaH).
-
Temperature Elevation: If yield is still low, increase the temperature or consider using a sealed microwave vial to safely reach higher temperatures.
Section 4: Purification Strategies
Q5: My cyclized product is formed, but it streaks badly during silica gel chromatography, leading to poor separation and low recovery. What purification methods are recommended?
A5: The basic pyridine nitrogen is the cause of streaking (tailing) on acidic silica gel.[4] This is a very common issue with this class of compounds.
-
Modified Eluent Systems:
-
Add a small amount of a basic modifier to your eluent system.
-
Recommended: 0.5-1.0% triethylamine (Et₃N) in your standard Hexane/Ethyl Acetate or DCM/Methanol mobile phase.
-
Alternatively, a 1% solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., 0-10% of a 1% NH₃/MeOH solution in DCM).
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without tailing.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase purification using Acetonitrile/Water or Methanol/Water systems is an excellent alternative.
-
-
Acid/Base Extraction:
-
If the impurities are non-basic, a simple acid wash can purify your product.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., DCM). Extract with 1M HCl (aq). Your basic product will move to the aqueous layer. Wash the aqueous layer with fresh DCM to remove neutral impurities. Then, basify the aqueous layer with 2M NaOH or solid K₂CO₃ until pH > 10 and extract your purified product back into fresh DCM.
-
-
Crystallization:
-
If your product is a solid, crystallization is a superb method for achieving high purity.[4] Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water, Dichloromethane/Pentane) to find suitable conditions.
-
References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Available at: [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Available at: [Link]
-
Wang, F., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8469. Available at: [Link]
-
Garcia, P., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-39. Available at: [Link]
-
MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Available at: [Link]
-
University of Massachusetts Dartmouth. (2020). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. Available at: [Link]
-
Chen, Z., et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Crystallographic Analysis of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation
2-Amino-6-(trifluoromethyl)pyridine-3-methanol and its analogs are key building blocks in the synthesis of novel pharmaceutical agents and functional materials. The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by single-crystal X-ray diffraction, dictates their physicochemical properties, biological activity, and solid-state behavior.[1][2][3] Understanding the crystal structure provides invaluable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for rational drug design and the engineering of crystalline materials with desired properties.[4][5]
While the Cambridge Structural Database (CSD), the world's largest repository of small molecule crystal structures, contains over 1.3 million entries, a dedicated structure for 2-Amino-6-(trifluoromethyl)pyridine-3-methanol is not yet available.[6] This guide, therefore, provides the experimental blueprint to fill this knowledge gap.
Comparative Structural Landscape
In the absence of a determined crystal structure for the title compound, we can infer potential structural motifs by examining related, crystallized molecules. The interplay of the aminopyridine core, the trifluoromethyl group, and the methanol substituent will likely govern the supramolecular assembly.
Key Structural Analogs for Comparison:
-
2-Aminopyridine: The parent scaffold, known to form hydrogen-bonded dimers or catemers in the solid state.[7] Its derivatives are utilized in the manufacturing of pharmaceuticals.[5]
-
Other 2-Aminopyridine Derivatives: Studies on various substituted 2-aminopyridines reveal that both steric and electronic factors significantly influence their self-assembly into chains or dimers.[4][8] For instance, the introduction of electron-withdrawing groups can alter the charge distribution on the pyridine nitrogen, impacting hydrogen bonding patterns.[4]
-
6-(Trifluoromethyl)pyridine-3-methanol and [2-(Trifluoromethyl)pyridin-3-yl]methanol : These compounds share the trifluoromethylpyridine methanol core, and their (if available) crystal structures would provide the closest comparison for the packing and hydrogen bonding of the title compound, isolating the effect of the 2-amino group.[9][10]
Expected Structural Features of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol:
Based on the functional groups present, we can anticipate a rich network of intermolecular interactions:
-
Hydrogen Bonding: The amino group (-NH2) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the pyridine nitrogen and the oxygen of the hydroxyl group are acceptors. This will likely lead to the formation of robust hydrogen-bonded networks.
-
Role of the Trifluoromethyl Group: The highly electronegative fluorine atoms of the -CF3 group can participate in weaker C-H···F and N-H···F hydrogen bonds, further stabilizing the crystal packing. The steric bulk of the -CF3 group will also play a crucial role in determining the overall molecular conformation and packing arrangement.[4]
A comparative analysis of bond lengths, bond angles, and torsion angles with the aforementioned analogs will be critical in understanding the electronic and steric influence of the combined substituents.
Experimental Protocol: From Powder to Structure
This section outlines a detailed, step-by-step methodology for obtaining a high-quality crystal structure of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol.
3.1. Material and Reagents:
-
2-Amino-6-(trifluoromethyl)pyridine-3-methanol (ensure high purity, >97%)
-
A selection of analytical grade solvents for crystallization screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof)
-
Crystallization vials (e.g., small test tubes, NMR tubes)
-
Microscope with polarizing filters
3.2. Step-by-Step Crystallization Workflow:
-
Purity Confirmation: Before attempting crystallization, confirm the purity of the starting material using techniques such as NMR spectroscopy and mass spectrometry. Impurities can significantly hinder crystal growth.
-
Solvent Selection: The choice of solvent is critical.[11] The ideal solvent is one in which the compound is moderately soluble.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent.[11] Filter the solution to remove any particulate matter and leave it in a loosely covered vial in a vibration-free environment.[11]
-
Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the first solvent. The slow diffusion of the precipitant vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
3.3. Single Crystal X-ray Diffraction Data Collection and Structure Refinement:
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.[1] Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Use a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL, Olex2). This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Workflow Diagram:
Caption: Workflow for obtaining the crystal structure.
Comparative Data Analysis
Once the crystal structure of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol is determined, a comprehensive comparison with known structures of its analogs can be performed.
Table 1: Comparison of Key Crystallographic Parameters
| Parameter | 2-Aminopyridine | A N-acetylated 2-aminopyridine derivative[8] | Expected for 2-Amino-6-(trifluoromethyl)pyridine-3-methanol |
| Crystal System | Monoclinic | Monoclinic | To be determined |
| Space Group | P21/n | P21/c | To be determined |
| Key H-Bonding Motif | N-H···N dimer | N-H···O=C chain | N-H···N, N-H···O, O-H···N, O-H···O |
| Unit Cell Volume (ų) | ~480 | ~1300 | To be determined |
Structural Insights from the Comparison:
-
Hydrogen Bonding Networks: A detailed analysis of the hydrogen bonding will reveal the primary supramolecular synthons. It will be interesting to see if the molecule forms dimers, chains, or more complex 3D networks.
-
Conformational Analysis: The torsion angles involving the methanol and trifluoromethyl substituents will provide insights into the preferred conformation of the molecule in the solid state and the steric influence of the bulky -CF3 group.
-
Packing Efficiency: The calculated crystal density and packing index can be compared with analogs to understand how the substituents affect the packing efficiency.
Logic Diagram for Structural Influence:
Caption: Influence of molecular features on solid-state properties.
Conclusion
This guide provides a comprehensive framework for the crystallographic analysis of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol. By following the detailed experimental protocol, researchers can obtain the hitherto unknown crystal structure of this important molecule. The subsequent comparative analysis against structurally related compounds will provide critical insights into its solid-state behavior, guiding future efforts in drug discovery and materials science. The ability to predict and understand crystal packing based on molecular structure is a cornerstone of modern chemical research, and this guide serves as a practical tool to that end.
References
-
Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? - ACS Publications. (2025). Retrieved from [Link]
-
Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? | Crystal Growth & Design. (2025). Retrieved from [Link]
-
(PDF) Crystal structure of 2-aminopyridinium 6-chloronicotinate - ResearchGate. (2015). Retrieved from [Link]
-
Crystal structure of 2-aminopyridinium 6-chloronicotinate | Semantic Scholar. (2015). Retrieved from [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]
-
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023). Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]
-
Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]
-
2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem. (n.d.). Retrieved from [Link]
-
Absolute Configuration of Small Molecules by Co-crystallization - PMC - NIH. (n.d.). Retrieved from [Link]
-
2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (n.d.). Retrieved from [Link]
-
6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem. (n.d.). Retrieved from [Link]
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem. (n.d.). Retrieved from [Link]
-
The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]
-
2-amino-6-(trifluoromethyl)pyridine (C6H5F3N2) - PubChemLite. (n.d.). Retrieved from [Link]
-
CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. (n.d.). Retrieved from [Link]
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. azolifesciences.com [azolifesciences.com]
- 3. excillum.com [excillum.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
The Electronic Impact of the Trifluoromethyl Group on Pyridine-3-Methanol: A Comparative Reactivity Guide
The strategic installation of fluorine—particularly the trifluoromethyl (
This guide provides an in-depth, comparative analysis of pyridine-3-methanol against its fluorinated analogs: 6-(trifluoromethyl)pyridine-3-methanol and 5-(trifluoromethyl)pyridine-3-methanol . By dissecting the causality behind their divergent reactivities, researchers can optimize synthetic workflows, select appropriate catalyst systems, and predict physicochemical behaviors in drug design.
Mechanistic Causality: The Electronic Overdrive
The
When comparing the unsubstituted pyridine-3-methanol to its
-
Nitrogen Basicity Depletion (pKa Shift): Unsubstituted pyridine possesses a lone pair that readily accepts protons (pKa ~5.25). Placing a
group at the 6-position (ortho to the nitrogen) maximizes the effect, drastically reducing the electron density on the nitrogen and plunging the pKa to . This prevents unwanted protonation at physiological pH (7.4), altering drug-receptor interaction profiles[1][2]. -
Hydroxyl Acidification and Stabilization: The methylene spacer isolates the hydroxyl group from direct resonance, but the immense inductive pull stabilizes the resulting alkoxide anion. Consequently, the alcohol's pKa shifts downward (becoming slightly more acidic), which facilitates selective alkylations under milder basic conditions compared to the parent molecule[3][4].
Quantitative Comparison of Physicochemical Properties
The table below summarizes the electronic and physical divergence caused by trifluoromethylation:
| Parameter | Pyridine-3-methanol (Parent) | 5-(Trifluoromethyl)pyridine-3-methanol | 6-(Trifluoromethyl)pyridine-3-methanol |
| Hammett Constant ( | 0.00 | ||
| Pyridine Nitrogen pKa | ~ 5.25 | ~ 1.50 (Predicted) | < 1.00 (Predicted) |
| Hydroxyl pKa | ~ 14.50 | ~ 13.50 | 13.36 ± 0.10 |
| Electrophilicity of Ring | Low | High | Very High (due to ortho proximity) |
| Reactivity to Oxidation | Moderate | High | High (Aldehyde prone to hydration) |
| LogP (Lipophilicity) | ~ 0.20 | ~ 1.91 | ~ 1.95 |
Divergent Reactivity & Mechanistic Pathways
The profound electron-withdrawing nature of the
Divergent reactivity pathways of CF3-pyridine-3-methanol driven by strong inductive effects.
Field-Proven Methodologies & Experimental Causality
The intrinsic properties of fluorinated pyridines demand strict adjustments to standard protocols. Below are self-validating workflows comparing standard approaches against those optimized for 6-(trifluoromethyl)pyridine-3-methanol.
Protocol A: Selective Oxidation to 6-(Trifluoromethyl)nicotinaldehyde
Using standard aqueous oxidants (
Materials:
-
6-(Trifluoromethyl)pyridin-3-yl)methanol (800 mg, 4.52 mmol)
-
Activated Manganese(IV) Oxide (
) (2.0 g, 23 mmol, ~5 eq) -
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Procedure:
-
Substrate Solvation: Dissolve the alcohol in 50 mL of anhydrous DCM in a flame-dried round-bottom flask. Chill to 0°C under an argon atmosphere. Causality: Low initial temperatures control the exothermic adsorption of the substrate onto the heterogeneous
lattice. -
Oxidant Addition: Add activated
portion-wise over 10 minutes. -
Kinetic Progression: Remove the ice bath and allow the dark suspension to stir at ambient temperature (20-25°C) for 12–16 hours[5].
-
In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a DCM/MeOH (10:1) mobile phase. The disappearance of the starting material and the emergence of a high
spot ( ) validates aldehyde formation. -
Termination & Isolation: Filter the suspension through a tightly packed pad of Celite to sequester the manganese salts. Rinse the pad with an additional 20 mL of DCM.
-
Concentration: Evaporate the filtrate in vacuo at room temperature to yield the aldehyde as a white solid (typically >90% yield). Caution: Do not heat during concentration; fluorinated aldehydes possess high vapor pressures and may sublime.
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation
Hydrogenating an unsubstituted pyridine ring is notoriously difficult, usually requiring extreme pressures (
Workflow Summary:
-
Substrate Activation: The 6-(trifluoromethyl)pyridine-3-methanol is first protonated using
to form a pyridinium hydrochloride salt. This further reduces the aromatic electron density. -
Catalytic Reduction: Under an Iridium/Chiral Ligand catalyst system, hydrogenation proceeds efficiently at milder conditions compared to non-fluorinated equivalents.
-
Stereogenic Outcome: Because of the electronic bias introduced by the
group, the metal complex coordinates selectively, generating up to three stereogenic centers in a single operation, producing highly valuable chiral piperidines with enantiomeric excess (ee).
Advanced Applications: Superelectrophile Generation
A unique feature of trifluoromethyl-substituted pyridine methanols is their behavior in superacidic environments (e.g., trifluoromethanesulfonic acid,
However, in superacidic media, these cationic sites transform into superelectrophiles . The potent electron-withdrawing nature of the
Conclusion
Replacing the hydrogen atoms of pyridine-3-methanol with a trifluoromethyl group is not merely a steric substitution; it fundamentally rewrites the molecule's electronic blueprint. By understanding the profound inductive pull of the
References
-
RSC Advances (Royal Society of Chemistry). "Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides." RSC Adv., 2015, 5, 29002-29007. Available at:[Link]
-
Journal of the American Chemical Society (via NIH PMC). "Superelectrophiles and the effects of trifluoromethyl substituents." J Am Chem Soc. 2009; 131(47). PMCID: PMC2771704. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL CAS#: 386704-04-7 [m.chemicalbook.com]
- 4. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL manufacturers and suppliers in india [chemicalbook.com]
- 5. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [m.chemicalbook.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Structural Elucidation Comparison Guide: Validating Impurities in 2-Amino-6-(trifluoromethyl)pyridine-3-methanol
As drug development pipelines increasingly rely on highly substituted heterocyclic scaffolds, characterizing their synthetic intermediates with absolute certainty is a regulatory imperative. 2-Amino-6-(trifluoromethyl)pyridine-3-methanol (CAS: 1060810-74-3)[1] is a highly functionalized building block. Its unique array of functional groups—a basic amine, an electron-withdrawing trifluoromethyl (CF₃) group, and a primary alcohol—presents specific analytical challenges regarding regioisomerism, over-oxidation, and potential genotoxic degradation pathways.
Regulatory frameworks, particularly the ICH Q3A(R2) guidelines, mandate that any impurity present at levels greater than the 0.10% identification threshold in the drug substance must be structurally elucidated and qualified[2]. For impurities known to be unusually potent or genotoxic, limits must be controlled even more strictly, often into the parts-per-million (ppm) range[3].
This guide provides an objective comparison of modern analytical modalities for the structural validation of pyridine-derivative impurities, followed by field-proven protocols optimized for synthesizing causality between chemical properties and analytical outputs[4].
Visualization of the Elucidation Pipeline
To systematically approach unknown impurities, researchers must decouple detection from structural assignment. The workflow below illustrates the self-validating logic required to transition from a chromatographic peak to a qualified chemical structure.
Figure 1: Regulatory-compliant workflow for pyridine derivative impurity validation.
Comparative Analysis of Elucidation Strategies
No single analytical technique provides a complete structural map of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol impurities. As an Application Scientist, I evaluate these strategies based on their resolving power, sensitivity, and operational constraints[4].
Table 1 summarizes the performance comparison of three dominant analytical pathways.
Table 1: Quantitative and Qualitative Comparison of Analytical Strategies
| Performance Metric | Strategy A: Prep-LC + HRMS + Multi-nuclear NMR (The Gold Standard) | Strategy B: LC-MS/MS (SRM/MRM) Direct Profiling | Strategy C: Routine HPLC-UV/DAD + FT-IR |
| Primary Use Case | De novo structural elucidation of unknown impurities >0.10%. | Trace analysis (ppm) of known or suspected genotoxic impurities. | Batch release, routine impurity profiling, functional group checks. |
| Sensitivity (LOD) | Moderate (Requires 1-5 mg for quality 2D NMR). | Extreme (Typically < 0.1 ppm). | Low to Moderate (~0.05% threshold limit). |
| Structural Resolving Power | Highest. Unambiguously identifies regioisomers via ¹H-¹³C connectivity. | Moderate. Excellent for mass fragmentation, but struggles with isomers. | Lowest. Only identifies chromophores and gross functional groups. |
| Key Causality Advantage | ¹⁹F NMR leverages the CF₃ group as an endogenous tag to detect pyridine ring changes. | Electrospray Ionization (ESI+) capitalizes on the basic 2-amino group for high ionization efficiency[5]. | Cost-effective and universally transferable across QC labs. |
| Relative Cost & Throughput | Very High Cost / Low Throughput (Days to Weeks). | High Cost / High Throughput (Minutes per run). | Low Cost / High Throughput (Minutes per run). |
Self-Validating Protocol: Unknown Impurity Elucidation
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the methodology provided below outlines a self-validating system for characterizing an unknown impurity isolated from 2-Amino-6-(trifluoromethyl)pyridine-3-methanol. We utilize Strategy A (LC-HRMS + NMR) as it is the only pathway capable of unambiguous de novo elucidation.
Phase 1: High-Resolution Mass Spectrometry (LC-HRMS)
Objective: Determine the exact monoisotopic mass and empirical formula to identify additions/subtractions from the parent molecule (Exact Mass: 192.0510 Da).
Causality Check: We use a buffered mobile phase (Ammonium Acetate) rather than a strong acid like TFA. TFA induces severe ion suppression in ESI+ mode, whereas ammonium acetate buffers the pH to ~5.0, maintaining the 2-amino pyridine in a protonated state for maximum MS sensitivity[5].
-
System Preparation: Plumb an Orbitrap or Q-TOF MS to a UPLC system. Ensure mass accuracy is calibrated to < 2 ppm using a known tune mix.
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Ammonium Acetate in Milli-Q Water (pH 5.0).
-
Mobile Phase B: Optima LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the isolated impurity in a 50:50 A:B mixture to a concentration of 10 µg/mL. Validation Step: Inject a blank directly before the sample to rule out carryover.
-
Acquisition: Run a gradient from 5% B to 95% B over 10 minutes. Operate the ESI source in positive ion mode.
-
Data Interpretation: Calculate the exact mass.
-
Example: If the impurity shows [M+H]⁺ at m/z 191.0425 (a loss of ~2 Da from the parent), this causally indicates the oxidation of the C3-methanol group to an aldehyde.
-
Phase 2: Multi-Nuclear NMR Analysis
Objective: Determine atomic connectivity and identify regioisomerism.
Causality Check: The 2-Amino-6-(trifluoromethyl)pyridine-3-methanol molecule contains a highly NMR-active ¹⁹F nucleus. By running a ¹⁹F NMR first, we can immediately determine if the structural change has affected the electronic environment of the pyridine ring (which causes a chemical shift) or if the CF₃ group was cleaved.
-
Sample Preparation: Dissolve 2-5 mg of the highly purified impurity (lyophilized to remove residual water) in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen because its strong hydrogen-bonding capability prevents the rapid exchange of the -NH₂ and -OH protons, allowing them to be visualized in the ¹H spectrum.
-
¹⁹F NMR Acquisition (Screening): Acquire a ¹⁹F spectrum (referenced to trichlorofluoromethane at 0 ppm). A shift from the parent molecule's standard CF₃ peak indicates ring-substitution changes.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra. Look for the absence of the hydroxymethyl (-CH₂OH) protons (~4.5 ppm) to validate the oxidation suspected from Phase 1.
-
2D NMR (HSQC & HMBC): Use Heteronuclear Single Quantum Coherence (HSQC) to map protons to their directly attached carbons. Use Heteronuclear Multiple Bond Correlation (HMBC) to trace 2-3 bond couplings.
-
System Validating Step: The HMBC must show a clear 3-bond coupling from the C3-aldehyde proton (if oxidized) to the C2 and C4 carbons of the pyridine ring to definitively prove the regiochemistry of the modification.
-
By correlating the exact mass (Phase 1) with the spatial connectivity mapping (Phase 2), the structural elucidation becomes mathematically proven and ready for ICH Q3A inclusion.
References
- ChemShuttle. "2-amino-6-(trifluoromethyl)isonicotinic acid;CAS No...". ChemShuttle.com.
- Benchchem. "Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives". Benchchem.com.
- ICH. "Impurities in new drug substances Q3A (R2)". ICH.org.
- Rasayan Journal of Chemistry. "DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES". Rasayanjournal.co.in.
- Journal of Chemical and Pharmaceutical Research. "A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis". JOCPR.com.
- Gally. "ICH Topic Q 3 A Impurities Testing Guideline". Gally.ch.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
